Cas no 34582-32-6 ((S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid)

(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid 化学的及び物理的性質
名前と識別子
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- Boc-L-Aspartic acid 1-tert-butyl ester
- N-tert-Butyloxycarbonyl-L-aspartic acid 1-tert-butyl ester
- Boc-Asp-OtBu
- N-tert-Boc-L-aspartic Acid tert-Butyl Ester
- 1-tert-Butyl N-(tert-Butoxycarbonyl)-L-aspartate
- BOC-ASPARTIC ACID-OTBU
- 1-tert-Butyl N-Boc-L-aspartate
- ASP002
- A-tert-Butyl-N-Boc-L-aspartate
- BOC-ASP(OTBU)
- Boc-L-Asp-OtBu
- FC1234
- N-(tert-Butoxycarbonyl)-L-aspartic Acid 1-tert-Butyl Ester
- N-Boc-L-aspartic Acid 1-tert-Butyl Ester
- α-tert-Butyl-N-Boc-L-aspartate
- (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
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- MDL: MFCD00038272
- インチ: 1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m0/s1
- InChIKey: RAUQRYTYJIYLTF-QMMMGPOBSA-N
- ほほえんだ: O=C(O)C[C@@H](C(OC(C)(C)C)=O)NC(OC(C)(C)C)=O
- BRN: 4191701
計算された属性
- せいみつぶんしりょう: 289.152537g/mol
- ひょうめんでんか: 0
- XLogP3: 1.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 回転可能化学結合数: 8
- どういたいしつりょう: 289.152537g/mol
- 単一同位体質量: 289.152537g/mol
- 水素結合トポロジー分子極性表面積: 102Ų
- 重原子数: 20
- 複雑さ: 377
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.139
- ゆうかいてん: 101.0 to 106.0 deg-C
- ふってん: 429°C at 760 mmHg
- フラッシュポイント: 213.3°C
- 屈折率: 1.47
- PSA: 101.93000
- LogP: 2.08700
- ひせんこうど: -25° (c=1 in MeOH)
- 光学活性: [α]/D -24.5±1.5°, c = 1 in methanol
- ようかいせい: 未確定
(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:0-10°C
(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A240695-500g |
Boc-Asp-OtBu |
34582-32-6 | 97% | 500g |
$594.0 | 2025-02-20 | |
Enamine | EN300-205979-0.05g |
(3S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid |
34582-32-6 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
AAPPTec | ABD133-5g |
Boc-Asp-OtBu |
34582-32-6 | 5g |
$65.00 | 2024-07-20 | ||
AAPPTec | ABD133-25g |
Boc-Asp-OtBu |
34582-32-6 | 25g |
$255.00 | 2024-07-20 | ||
Life Chemicals | F0001-1005-5g |
Boc-Asp-O-t-Butyl |
34582-32-6 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
Life Chemicals | F0001-1005-10g |
Boc-Asp-O-t-Butyl |
34582-32-6 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B822005-25g |
Boc-Asp-OtBu |
34582-32-6 | 98% | 25g |
¥380.00 | 2022-09-02 | |
Life Chemicals | F0001-1005-0.5g |
Boc-Asp-O-t-Butyl |
34582-32-6 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
Fluorochem | 047784-5g |
BOC-ASP(OTBU) |
34582-32-6 | 97% | 5g |
£43.00 | 2022-03-01 | |
Fluorochem | 047784-25g |
BOC-ASP(OTBU) |
34582-32-6 | 97% | 25g |
£102.00 | 2022-03-01 |
(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid 関連文献
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Takayuki Shioiri,Kotaro Ishihara,Masato Matsugi Org. Chem. Front. 2022 9 3360
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Binita Chandra,Rajesh Subramaniam,Sanku Mallik,D. K. Srivastava Org. Biomol. Chem. 2006 4 1730
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Sandip Jadhav,Vincent Martin,Peter H. G. Egelund,Henrik Johansson Castro,Tobias Krüger,Franziska Richner,Sebastian Thordal Le Quement,Fernando Albericio,Frank Dettner,Carolin Lechner,Ralph Sch?nleber,Daniel Sejer Pedersen Green Chem. 2021 23 3312
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Alessandra Comandè,Marianna Greco,Emilia Lucia Belsito,Angelo Liguori,Antonella Leggio RSC Adv. 2019 9 22137
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Wenbo Ming,Harjeet S. Soor,Xiaocui Liu,Alina Trofimova,Andrei K. Yudin,Todd B. Marder Chem. Soc. Rev. 2021 50 12151
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Clarence T. T. Wong,Chun Ling Tung,Xuechen Li Mol. BioSyst. 2013 9 826
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Shan Zhao,Jianye Dai,Mo Hu,Chang Liu,Rong Meng,Xiaoyun Liu,Chu Wang,Tuoping Luo Chem. Commun. 2016 52 4702
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Ian R. Marsh,Helen Smith,Mark Bradley Chem. Commun. 1996 941
(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acidに関する追加情報
Chemical Profile of (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic Acid (CAS No. 34582-32-6)
Introducing the compound (S)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid, a meticulously crafted molecule with the CAS number 34582-32-6. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential applications in drug development. The presence of both tert-butoxy and tert-butoxycarbonyl protective groups makes it a valuable intermediate in synthetic chemistry, particularly in the construction of complex peptide mimetics and protease inhibitors.
The molecular structure of this compound features a chiral center at the (S) configuration, which is critical for its biological activity. The carboxylic acid group at the C4 position and the amide linkage at the C3 position contribute to its reactivity, making it a suitable candidate for further derivatization. These structural attributes have positioned this compound as a key player in the synthesis of bioactive molecules, especially those targeting neurological and inflammatory diseases.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage chiral auxiliaries to enhance pharmacological efficacy. The tert-butoxy group at the C4 position not only stabilizes the molecule but also provides a handle for further functionalization, allowing chemists to tailor its properties for specific applications. This has led to its incorporation into various drug candidates that are currently undergoing preclinical evaluation.
The tert-butoxycarbonyl (Boc) group at the C3 position serves as an effective protecting group for the amine functionality, ensuring that it remains inert under harsh reaction conditions. This protection-deprotection strategy is fundamental in multi-step synthetic routes, where selective modification of different functional groups is essential. The Boc group can be easily removed under mild acidic conditions, allowing for subsequent reactions without interference from other functional moieties.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. The structural features of (S)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid have been modeled using density functional theory (DFT), revealing insights into its potential interactions with biological targets. These simulations have highlighted its binding affinity to certain proteases and kinases, suggesting its utility in developing targeted therapies.
The pharmaceutical industry has shown particular interest in this compound due to its potential as a building block for more complex molecules. Its ability to undergo selective modifications while maintaining chiral integrity makes it an attractive candidate for drug discovery programs. Several research groups have reported on its incorporation into peptidomimetics designed to mimic natural bioactive peptides, which are often difficult to synthesize due to their sensitivity to proteolytic degradation.
The synthesis of (S)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid involves a series of well-established chemical transformations, including asymmetric synthesis and protection-deprotection strategies. The use of chiral auxiliaries or catalysts ensures high enantiomeric purity, which is crucial for pharmaceutical applications. The compound's stability under various storage conditions further enhances its practicality as an intermediate in industrial-scale synthesis.
In conclusion, (S)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for drug development, particularly in the design of chiral drugs targeting neurological and inflammatory disorders. As research continues to uncover new therapeutic applications, this compound is poised to play an increasingly important role in the next generation of medicinal chemistry innovations.
34582-32-6 ((S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid) 関連製品
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